Cas no 71162-52-2 (N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide)

N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide 化学的及び物理的性質
名前と識別子
-
- Formamide,N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-
- N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]formamide
- N-(2-(2,4-Dichlorophenyl)-2-hydroxyethyl)formamide
- Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)-
- starbld0004631
- [2-(2,4-Dichlorophenyl)-2-hydroxyethyl]methanimidic acid
- 71162-52-2
- DTXSID10991475
- N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide
-
- インチ: InChI=1S/C9H9Cl2NO2/c10-6-1-2-7(8(11)3-6)9(14)4-12-5-13/h1-3,5,9,14H,4H2,(H,12,13)
- InChIKey: JMXNGGCYKYSXGH-UHFFFAOYSA-N
- SMILES: c1cc(c(cc1Cl)Cl)C(CNC=O)O
計算された属性
- 精确分子量: 233.00117
- 同位素质量: 233.0010339g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 192
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 49.3Ų
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: NA
- Boiling Point: 466.2±45.0 °C at 760 mmHg
- フラッシュポイント: 235.7±28.7 °C
- PSA: 49.33
- じょうきあつ: 0.0±1.2 mmHg at 25°C
N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D450325-10mg |
N-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]formamide |
71162-52-2 | 10mg |
$305.00 | 2023-05-18 | ||
TRC | D450325-5mg |
N-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]formamide |
71162-52-2 | 5mg |
$173.00 | 2023-05-18 | ||
TRC | D450325-50mg |
N-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]formamide |
71162-52-2 | 50mg |
$1344.00 | 2023-05-18 | ||
TRC | D450325-25mg |
N-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]formamide |
71162-52-2 | 25mg |
$672.00 | 2023-05-18 |
N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamideに関する追加情報
Professional Introduction to N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide (CAS No. 71162-52-2)
N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide (CAS No. 71162-52-2) is a significant compound in the field of chemical and pharmaceutical research, exhibiting a unique structural framework that has garnered considerable attention for its potential applications. This compound, characterized by its 2,4-dichlorophenyl substituent and hydroxyethylformamide backbone, has been extensively studied for its pharmacological properties and synthetic utility.
The molecular structure of N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide imparts a high degree of versatility, making it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both chloro and hydroxyl functional groups allows for diverse chemical modifications, enabling researchers to tailor its properties for specific applications. This flexibility has positioned the compound as a key player in the development of novel therapeutic agents.
In recent years, N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide has been explored in the context of drug discovery and development. Its structural motif is reminiscent of several known pharmacophores, suggesting that it may serve as a precursor for compounds with potential therapeutic effects. Studies have indicated that derivatives of this compound exhibit interesting biological activities, including anti-inflammatory and antimicrobial properties. These findings have prompted further investigation into its pharmacological profile and mechanism of action.
The synthesis of N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide involves a series of well-established organic reactions, including nucleophilic substitution and condensation reactions. The process typically begins with the reaction of 2,4-dichlorobenzaldehyde with hydroxylamine to form the corresponding hydroxyethyl formamide derivative. This intermediate is then further functionalized to introduce the desired substituents. The synthetic route highlights the compound's accessibility and ease of modification, making it an attractive candidate for medicinal chemistry applications.
The chemical properties of N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide have been thoroughly characterized through spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques have provided valuable insights into its molecular structure and dynamics. Additionally, computational studies have been employed to predict its behavior in various chemical environments. Such analyses have enhanced our understanding of how this compound interacts with other molecules, which is crucial for its potential use in drug design.
In the realm of medicinal chemistry, N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide has been investigated for its ability to modulate biological pathways associated with diseases such as cancer and inflammation. Preliminary studies suggest that certain derivatives of this compound can inhibit key enzymes involved in these pathways. This has sparked interest in exploring its potential as a lead compound for the development of new drugs. Furthermore, its ability to undergo further functionalization makes it a versatile scaffold for generating libraries of compounds with tailored biological activities.
The growing interest in N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide is also driven by advancements in synthetic methodologies that have improved the efficiency and scalability of its production. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled researchers to produce this compound in higher yields with greater precision. These innovations have not only facilitated further research but also opened up new possibilities for industrial applications.
The safety profile of N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide is another critical aspect that has been examined. While preliminary studies do not indicate any significant toxicological concerns at moderate concentrations, further research is necessary to fully assess its safety and potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are essential to conduct comprehensive toxicological evaluations and ensure that any future applications are safe and effective.
In conclusion, N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide (CAS No. 71162-52-2) represents a promising compound with diverse applications in chemical biology and drug discovery. Its unique structural features and synthetic accessibility make it an attractive candidate for further exploration. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in the development of innovative therapeutic strategies.
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